molecular formula C16H13N3O2 B10840450 1-phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone

1-phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone

Katalognummer B10840450
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: NFBZAZXCZDAVSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone is a synthetic organic compound characterized by the presence of a phenyl group and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone typically involves the reaction of phenylacetic acid derivatives with tetrazole derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Similar Compounds:

Uniqueness: this compound is unique due to its ether linkage, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C16H13N3O2

Molekulargewicht

279.29 g/mol

IUPAC-Name

1-phenyl-2-(3-phenyltriazol-4-yl)oxyethanone

InChI

InChI=1S/C16H13N3O2/c20-15(13-7-3-1-4-8-13)12-21-16-11-17-18-19(16)14-9-5-2-6-10-14/h1-11H,12H2

InChI-Schlüssel

NFBZAZXCZDAVSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC2=CN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.